molecular formula C24H19ClFN3O2S B11451180 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11451180
M. Wt: 467.9 g/mol
InChI Key: OIAZJOCLDUCKSS-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both chlorobenzyl and fluorophenyl groups in the structure suggests that this compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate chlorobenzyl and fluorophenyl precursors, followed by a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in optimizing the reaction parameters and scaling up the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidoquinoline ring, potentially converting them to alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorobenzyl and fluorophenyl groups suggests that the compound may bind to hydrophobic pockets in proteins, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Uniqueness: The unique combination of the chlorobenzyl and fluorophenyl groups in 2-[(2-chlorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione sets it apart from similar compounds. This structural arrangement may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H19ClFN3O2S

Molecular Weight

467.9 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(3-fluorophenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H19ClFN3O2S/c25-16-8-2-1-5-14(16)12-32-24-28-22-21(23(31)29-24)19(13-6-3-7-15(26)11-13)20-17(27-22)9-4-10-18(20)30/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31)

InChI Key

OIAZJOCLDUCKSS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4Cl)C5=CC(=CC=C5)F)C(=O)C1

Origin of Product

United States

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